molecular formula C25H19N3O3S B2372225 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide CAS No. 868376-49-2

3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide

Cat. No.: B2372225
CAS No.: 868376-49-2
M. Wt: 441.51
InChI Key: XNXAALIQGGAAGL-QPLCGJKRSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolidinone ring, a benzothiazole moiety, and a benzamide group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the 2,5-dioxopyrrolidin-1-yl group.

    Synthesis of the Benzothiazole Moiety: The benzothiazole ring is synthesized through a condensation reaction between a 2-aminothiophenol and a suitable aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the pyrrolidinone and benzothiazole intermediates with a benzamide derivative under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or inhibition. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
  • 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
  • 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate

Uniqueness

What sets 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide apart from similar compounds is its unique combination of functional groups and structural motifs. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S/c1-2-14-27-20-11-10-16-6-3-4-9-19(16)23(20)32-25(27)26-24(31)17-7-5-8-18(15-17)28-21(29)12-13-22(28)30/h2-11,15H,1,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXAALIQGGAAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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